Alanine

Description

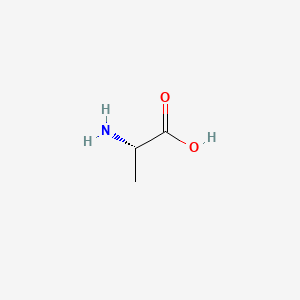

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action

Alanine exerts its effects primarily through its involvement in metabolic pathways. It is produced from pyruvate by transamination and plays a key role in the glucose-alanine cycle, which helps in the transport of amino groups from muscle to the liver. In the liver, this compound is converted back to pyruvate, which can then be used for gluconeogenesis .

Comparison with Similar Compounds

Structural Analogues: Branched-Chain and Small Amino Acids

Alanine shares structural similarities with glycine (lacks a side chain), valine (bulkier branched side chain), and β-alanine (β-amino acid with a three-carbon backbone). Key differences lie in hydrophobicity, solubility, and metabolic roles.

Key Findings :

- β-Alanine, an isomer of this compound, exhibits higher solubility due to its flexible backbone but lacks chirality, limiting its role in protein synthesis .

- Glycine’s smaller size enables unique conformational flexibility in proteins, unlike this compound’s steric constraints .

Functional Analogues: Dehydrogenase Substrates and Metabolites

This compound dehydrogenases (AlaDH) share catalytic residues with lactate dehydrogenase (LDH) and malate dehydrogenase (MDH), highlighting convergent evolution in oxidoreductases .

Key Findings :

- AlaDH and LDH exhibit overlapping substrate specificity (pyruvate), but LDH’s lower Km reflects its central role in anaerobic metabolism .

- This compound’s centrality in selenocompound metabolism pathways can be misleading, as it is often an end product rather than a regulatory node .

Pharmacological and Clinical Comparisons

This compound derivatives and related compounds show divergent therapeutic effects:

Alaninamide Derivatives

Peptides containing this compound, such as Lys-Ala and Ala-Ala, demonstrate inhibitory activity against acetylcholinesterase (AChE) comparable to donepezil, a drug for Alzheimer’s disease .

| Compound | IC₅₀ (AChE Inhibition, μM) | Selectivity (AChE vs. BACE1) |

|---|---|---|

| Lys-Ala (4a) | 0.85 | 1:1.2 |

| Ala-Ala (A) | 0.92 | 1:1.5 |

| Donepezil | 0.02 | 1:10 |

Key Findings :

- This compound-containing peptides show moderate AChE inhibition but lack the selectivity of donepezil .

This compound Aminotransferase (ALT) as a Biomarker

ALT, which catalyzes this compound transamination, is a marker for liver inflammation. Dapagliflozin (an SGLT-2 inhibitor) reduces ALT levels by 4–24 U/L in patients with elevated baseline levels, highlighting this compound’s metabolic link to hepatic health .

| Patient Subgroup | ALT Reduction (U/L) | p-value |

|---|---|---|

| Baseline ALT >30 (Men) | 10 | <0.0001 |

| Baseline ALT >19 (Women) | 5 | <0.0001 |

| Normal ALT | 1 (increase) | <0.0001 |

Key Findings :

Membrane Binding and Prebiotic Relevance

This compound’s binding affinity to fatty acid membranes (e.g., decanoic acid vesicles) is comparable to glycine and dipeptides, supporting hypotheses of its role in protocell assembly .

| Compound | % Bound to Membranes (pH 7.4) |

|---|---|

| L-Alanine | 18 ± 3 |

| Glycine | 12 ± 2 |

| Ala-Ala | 25 ± 4 |

| GABA | 22 ± 3 |

Key Findings :

- Chirality (D vs.

Biological Activity

Alanine, a non-essential amino acid, plays a crucial role in various biological processes. It exists in two enantiomeric forms: L-alanine and D-alanine, each with distinct functions and significance in metabolism, signaling, and microbial activity. This article explores the biological activity of this compound, focusing on its metabolic roles, enzymatic functions, and potential therapeutic applications.

1. Metabolic Functions of this compound

This compound is primarily involved in energy production and metabolism. It is synthesized from pyruvate through transamination and serves as a key player in the This compound-Glucose Cycle , which helps maintain blood glucose levels during fasting or prolonged exercise. This cycle allows the conversion of this compound into glucose in the liver, thereby providing energy to other tissues, especially during periods of stress or low carbohydrate intake .

Table 1: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| This compound-Glucose Cycle | Converts this compound to glucose in the liver to maintain blood sugar levels. |

| Transamination | Transfers amino groups to form other amino acids; crucial for nitrogen balance. |

| Energy Production | Serves as an energy source for muscle tissue and the brain during exercise. |

2. Enzymatic Activity: this compound Racemase

This compound racemase (Alr) is an enzyme that catalyzes the conversion of L-alanine to D-alanine, which is essential for bacterial cell wall synthesis. This enzyme is a target for antibiotic development due to its absence in higher eukaryotes, making it an attractive target for selective antibacterial agents .

The mechanism involves several steps:

- Transaldimination : The enzyme binds L-alanine and forms a quinonoid intermediate.

- Racemization : The α-proton is abstracted, leading to the formation of D-alanine.

- Reprotonation : The opposite side of the α-carbon carbanion is reprotonated to yield D-alanine .

Table 2: Characteristics of this compound Racemase

| Feature | Description |

|---|---|

| Enzyme Type | PLP-dependent amino acid racemase |

| Substrates | L-alanine and D-alanine |

| Biological Importance | Essential for bacterial cell wall synthesis |

| Therapeutic Target | Potential target for new antibacterial drugs |

3. Biological Role of D-Alanine

Recent studies have highlighted the biological significance of D-alanine beyond its role in bacteria. It has been shown to influence animal behavior and physiological processes in mammals, including its presence in endocrine tissues such as pancreatic islets and pituitary glands .

3.1 Circadian Regulation

D-alanine levels fluctuate in a circadian manner, suggesting a role in regulating biological rhythms and possibly influencing metabolic processes related to insulin secretion and stress responses .

4. Clinical Implications

Elevated levels of this compound aminotransferase (ALT) are often associated with liver damage or dysfunction. Monitoring ALT levels can provide insights into metabolic health and liver function . Additionally, this compound supplementation has been explored for enhancing athletic performance by reducing neuromuscular fatigue during high-intensity training .

5. Case Studies and Research Findings

Several studies have investigated the effects of this compound supplementation on health outcomes:

Scientific Research Applications

Therapeutic Applications

1.1 Anti-Cancer Properties

Research indicates that L-alanine exhibits anti-proliferative effects against various cancer cell lines. A study demonstrated that L-alanine produced by Pediococcus acidilactici significantly inhibited the growth of human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells with IC50 values of 7.32 μM and 8.81 μM, respectively . This suggests its potential as a natural therapeutic agent in oncology.

1.2 Anti-Bacterial Activity

L-alanine has shown promising anti-bacterial properties. It effectively inhibited the growth of several human pathogens, including Staphylococcus aureus and Escherichia coli, in a concentration-dependent manner . This characteristic positions L-alanine as a candidate for developing new antimicrobial agents.

1.3 Urolithiasis Treatment

L-alanine's anti-urolithiatic potential was validated through an innovative in vitro model using HEK293-T cells, demonstrating its ability to inhibit nucleation and aggregation of kidney stones . This application is particularly relevant for patients suffering from recurrent kidney stones.

Industrial Applications

2.1 Food Industry

Alanine is utilized as a flavor enhancer and sweetener due to its sweet taste profile . Its application extends to nutritional supplements where it aids in protein synthesis and muscle recovery.

2.2 Pharmaceutical Industry

In pharmaceuticals, this compound serves as a building block for protein synthesis and is involved in metabolic pathways that regulate energy levels in muscles . It is also used in pre- and postoperative nutritional therapies alongside other amino acids .

2.3 Biotechnology

The production of L-alanine through metabolic engineering has gained traction. Engineered strains of Escherichia coli are now used to produce L-alanine efficiently via fermentation processes, which account for over 60% of the market supply . This biotechnological advancement enhances the sustainability of this compound production.

Recent Research Trends

Recent studies have highlighted the potential cognitive benefits of β-alanine supplementation, indicating improvements in resilience to stress-related disorders and cognitive function under heat stress conditions . This emerging area of research may open new avenues for this compound applications beyond traditional uses.

Case Studies

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

Alanine exists as a zwitterion (NH₃⁺-CH(CH₃)-COO⁻) in aqueous solutions. The carboxyl group (pKa ≈ 2.3) and amine group (pKa ≈ 9.7) enable acid-base interactions, forming salts with other amino acids or ions. For example, this compound’s carboxylate can interact with lysine’s ε-amine to stabilize protein tertiary structures .

Table 1: Key Enzymatic Pathways Involving this compound

| Reaction | Enzyme | Cofactor | Byproduct |

|---|---|---|---|

| Reductive amination | Glutamate dehydrogenase | NADH | Glutamate |

| Oxidative deamination | This compound dehydrogenase | NAD⁺ | Ammonia |

| Transamination | This compound aminotransferase | Pyridoxal-P | α-Ketoglutarate |

Racemization via this compound Racemase

This compound racemase (Alr) catalyzes the interconversion of L- and D-alanine using pyridoxal 5′-phosphate (PLP). Structural studies reveal:

-

Mechanism : PLP forms an external aldimine intermediate, enabling proton transfer between Cα and a conserved tyrosine (Tyr272′) .

-

Domain dynamics : Conformational changes in Bacillus subtilis Alr expand the substrate-binding entryway .

-

Computational insights : QM/MM simulations show a stepwise mechanism with a 14–17 kcal/mol transition-state stabilization .

Reactions with Nitrous Acid

This compound reacts with nitrous acid (HNO₂) to form diazo compounds. At pH 2–3, dinitrogen trioxide (N₂O₃) acts as the nitrosating agent, yielding N-nitroso derivatives. The rate equation is:

Table 2: Nitrosation Rate Constants at 25°C

| pH | |

|---|---|

| 6 | 0.17 |

| 8 | 0.7 |

| 10 | 6.4 |

Reactions with Electrophilic Agents

This compound reacts with allyl isothiocyanate (AITC) to form allylthiocarbamoyl this compound (ATCA) and 3-allyl-5-methyl-2-thiohydantoin (MeATH). At pH 10, 30% of AITC converts to allylthiourea (ATU) .

Table 3: AITC Reaction Rates with this compound

| pH | |

|---|---|

| 6 | 0.0050 |

| 8 | 0.381 |

| 10 | 6.1 |

Pressure-Induced Oligomerization

At 5–11 GPa, solid this compound forms oligomers like alanylthis compound (yield: ) and trithis compound () via dehydration. This suggests peptide bond formation under prebiotic high-pressure conditions .

Transamination and Pyridoxal Phosphate (PLP) Interactions

PLP-mediated transamination converts this compound to pyruvate, transferring its amino group to α-ketoglutarate. Non-enzymatic reactions lack stereospecificity and require metal ion catalysts .

Preparation Methods

Strecker Synthesis

The Strecker synthesis, first described in 1850, remains a cornerstone for α-amino acid production. This three-step process converts aldehydes into α-amino nitriles, followed by hydrolysis to yield this compound enantiomers.

Mechanism and Optimization

-

Imine Formation : An aldehyde reacts with ammonia (NH₃) under mildly acidic conditions (e.g., NH₄Cl, pH ~10) to form an imine intermediate.

-

Cyanide Addition : Cyanide ion (CN⁻) attacks the electrophilic imine carbon, generating an α-amino nitrile.

-

Hydrolysis : Acidic hydrolysis converts the nitrile group into a carboxylic acid, producing racemic this compound.

Recent modifications focus on enantioselectivity. For example, using chiral catalysts or ketones instead of aldehydes enables stereocontrol. A 2018 study demonstrated that substituting pyruvate (a ketone) for aldehydes in the Strecker reaction yielded R-alanine with 78% enantiomeric excess (e.e.) under optimized pH conditions.

Limitations :

-

Requires toxic cyanide reagents.

-

Racemic mixtures necessitate costly resolution steps.

Acrylonitrile Ammonolysis

Industrial-scale this compound production often employs acrylonitrile (CH₂=CHCN) as a substrate. This method involves two stages:

-

Amination : Acrylonitrile reacts with ammonia (NH₃) under high pressure (1–5 MPa) and temperature (80–120°C) to form β-aminopropionitrile.

-

Hydrolysis : β-Aminopropionitrile undergoes acidic or alkaline hydrolysis to yield β-alanine.

Process Conditions and Yield

| Parameter | Amination Stage | Hydrolysis Stage |

|---|---|---|

| Temperature | 80–120°C | 60–100°C |

| Pressure | 1–5 MPa | Atmospheric |

| Catalyst | None | NaOH/H₂SO₄ |

| Conversion Efficiency | 85–92% | 95–99% |

| Purity | 90–95% | 98–99.5% |

While efficient, this method faces criticism for harsh reaction conditions and byproduct formation (e.g., acrylamide). Nanjing Chemical Material Corp. reported a 99.5% conversion rate using enzymatic hydrolysis as an eco-friendly alternative.

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer superior stereocontrol and milder conditions, making them ideal for pharmaceutical-grade this compound.

L-Aspartate α-Decarboxylase (ADC) Pathways

ADC catalyzes the decarboxylation of L-aspartate to β-alanine, a reaction central to microbial fermentation. Engineered Escherichia coli expressing Bacillus subtilis panD achieved a β-alanine titer of 215.3 g/L in 9 hours, with a 99.2% substrate conversion rate.

Key Innovations :

This compound Dehydrogenases (AlaDH)

AlaDHs catalyze the reversible amination of pyruvate to L-alanine. Vibrio proteolyticus AlaDH produced (R)-3-fluorothis compound with >85% yield and 100% e.e. using 3-fluoropyruvate as a substrate.

Comparative Performance of Dehydrogenases

| Enzyme Source | Substrate | Product | Yield | e.e. |

|---|---|---|---|---|

| V. proteolyticus AlaDH | 3-Fluoropyruvate | (R)-3-fluorothis compound | 87% | >99% |

| S. thermophilum DAPDH | 3-Fluoropyruvate | (S)-3-fluorothis compound | 85% | >99% |

| E. coli AlaDH (wild-type) | Pyruvate | L-alanine | 92% | 98% |

Microbial Fermentation

Metabolically engineered microorganisms dominate modern β-alanine production, leveraging glucose or glycerol as carbon sources.

Escherichia coli Platforms

E. coli strains engineered with heterologous ADC pathways achieve high titers through:

-

Carbon Flux Optimization : Redirecting glycolytic intermediates (e.g., phosphoenolpyruvate) toward L-aspartate synthesis.

-

Cofactor Balancing : Knocking out lactate dehydrogenase (ldhA) increased NAD⁺ availability, boosting β-alanine yield by 22%.

Fed-Batch Fermentation Data

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |

|---|---|---|---|---|

| E. coli BL21(DE3) | Glucose | 85.18 | 0.24 | 1.05 |

| B. subtilis WB800N | Glycerol | 50.4 | 0.18 | 0.67 |

Bacillus subtilis Systems

B. subtilis offers GRAS (Generally Recognized As Safe) status for food applications. Expression of panD mutants (e.g., E56S) in B. subtilis yielded 146.7 g/L β-alanine, though lower than E. coli.

Emerging Technologies: Fluorinated Alanines

Fluorination introduces unique physicochemical properties, expanding this compound’s applications in drug design.

Enzymatic Fluorination

Symbiobacterium thermophilum diaminopimelate dehydrogenase (DAPDH) synthesized (S)-3-fluorothis compound from 3-fluoropyruvate with 85% yield. A novel cascade reaction using Streptomyces lavendulae this compound racemase achieved β-elimination of fluorine, enabling dynamic kinetic resolution.

Trifluoromethylation

First-reported enzymatic synthesis of trifluorinated this compound utilized V. proteolyticus AlaDH to convert trifluoropyruvate into (R)-3-trifluorothis compound, albeit with reduced efficiency (yield: 62%).

Environmental and Economic Considerations

Chemical vs. Biological Methods

| Parameter | Chemical Synthesis | Microbial Fermentation |

|---|---|---|

| Energy Consumption | High | Moderate |

| Byproducts | Acrylamide, NH₃ | CO₂, H₂O |

| Capital Cost | $1.2M (per 10k tons) | $2.5M (per 10k tons) |

| Operating Cost | $800/ton | $1,200/ton |

Enzymatic methods, though costlier, reduce wastewater treatment expenses by 30–50% .

Q & A

Basic Research Questions

Q. How can researchers systematically investigate alanine's role in glucose-alanine cycle regulation?

- Methodological Approach: Use isotope tracing (e.g., ¹³C-alanine) combined with metabolomic profiling in hepatocyte models to track carbon flux between this compound and pyruvate. Knockout models (e.g., ALT1/2-deficient mice) can validate enzyme-specific contributions .

Q. What experimental techniques are optimal for quantifying this compound concentrations in biological fluids?

- Methodological Approach: High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., o-phthalaldehyde) or enzymatic assays (ALT-coupled NADH oxidation) provide nanomolar sensitivity. Validate with spike-recovery tests to account for matrix interference .

Q. How can this compound's impact on protein synthesis rates be measured in vitro?

- Methodological Approach: Employ puromycin-based labeling (SUnSET assay) in cell cultures under this compound-depleted vs. supplemented conditions. Combine with radiolabeled ³H-alanine to quantify incorporation into nascent polypeptides .

Advanced Research Questions

Q. What computational strategies resolve this compound's conformational dynamics in protein-DNA interfaces?

- Methodological Approach: Use molecular dynamics (MD) simulations with AMBER force fields, applying this compound-scanning mutagenesis in silico to calculate binding free energy changes (ΔΔG). Validate with isothermal titration calorimetry (ITC) for experimental ΔΔG comparisons .

Q. How does N-terminal this compound influence translation initiation efficiency in ERK1/2 biosynthesis?

- Methodological Approach: Design luciferase reporter plasmids with mutated Kozak sequences (e.g., GCC vs. GCG codons) and quantify expression via dual-luciferase assays. Use ribosome profiling to map scanning complex stalling at alternative AUG sites .

Q. How to resolve contradictory data on this compound's role in ERK pathway activation?

- Methodological Approach: Conduct dose-response studies with this compound analogs (e.g., β-alanine) in HEK293 cells, using phospho-ERK1/2 Western blotting. Control for off-target effects via CRISPR-mediated ERK1/2 knockout .

Q. What structural biology methods elucidate this compound's role in enzyme active sites?

- Methodological Approach: Perform X-ray crystallography of this compound-bound enzymes (e.g., this compound racemase) at 1.5–2.0 Å resolution. Compare with MD simulations to analyze hydrogen-bonding networks and residue flexibility .

Q. How to assess cell-type-specific effects of this compound on redox homeostasis?

- Methodological Approach: Use Seahorse extracellular flux analysis to measure mitochondrial respiration (OCR) and glycolytic flux (ECAR) in cancer vs. primary cells under this compound deprivation. Pair with ROS-sensitive dyes (e.g., CellROX) .

Methodological Tables

Contradictions & Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.